N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrazine ring, and a thiadiazole ring. The presence of these heterocyclic rings suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different rings. The pyrazole and pyrazine rings are electron-deficient, which could make them susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide group. For example, the compound is likely to have a relatively high melting point and boiling point due to the presence of the polar amide group .Scientific Research Applications
Antiviral Activity
This compound has shown potential in the field of antiviral research. Indole derivatives, which share a similar heterocyclic structure, have been reported to possess antiviral properties against a range of RNA and DNA viruses . By extension, the compound could be investigated for its efficacy against specific viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus have been found to exhibit significant anti-inflammatory and analgesic activities . The structural similarity suggests that our compound may also be effective in reducing inflammation and pain, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Applications
The ability to inhibit tubulin polymerization is a promising strategy in cancer therapy. Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have been synthesized and shown to possess antiproliferative activities against various cancer cell lines . The compound under discussion could be explored for its potential to act as a tubulin polymerization inhibitor, offering a new avenue for cancer treatment.
Antileishmanial and Antimalarial Effects
Some derivatives have demonstrated potent in vitro activity against parasites responsible for diseases like leishmaniasis and malaria . Research into the compound’s antipromastigote and antimalarial effects could lead to the development of novel treatments for these parasitic infections.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . The compound , due to its structural resemblance, might influence plant growth and development, which could have applications in agriculture and horticulture.
Tubulin Polymerization Inhibition
The compound’s potential to inhibit tubulin polymerization could be harnessed in the development of new therapeutic agents for diseases where cell division is dysregulated . This application is particularly relevant to cancer research, where controlling the rapid proliferation of cells is a primary goal.
Future Directions
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c1-23-9-11(7-20-23)15-14(17-4-5-18-15)8-19-16(24)10-2-3-12-13(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBDJCJCLNIOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.